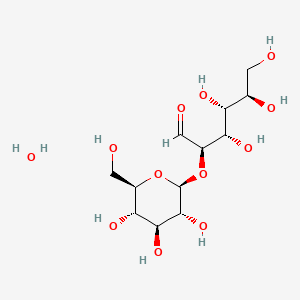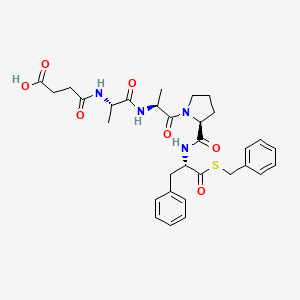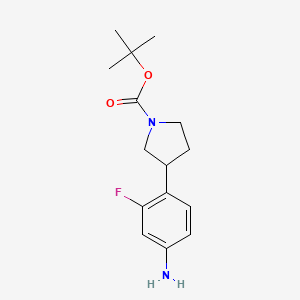![molecular formula C18H32N2O6 B1406639 Oxalato de 8-oxa-2-azaspiro[4.5]decano (2:1) CAS No. 1651840-84-4](/img/structure/B1406639.png)
Oxalato de 8-oxa-2-azaspiro[4.5]decano (2:1)
Descripción general
Descripción
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is a compound with the molecular formula C18H32N2O6 . It’s a bicyclic organic compound formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Molecular Structure Analysis
The molecular weight of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is 372.5 g/mol . The compound has a topological polar surface area of 117 Ų and a complexity of 190 . The compound is canonicalized .Physical And Chemical Properties Analysis
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 372.22603674 g/mol .Aplicaciones Científicas De Investigación
Oxalato de 8-oxa-2-azaspiro[4.5]decano (2:1): Un análisis integral
Síntesis de compuestos biológicamente activos: La síntesis de 8-oxa-2-azaspiro[4.5]decano es una vía prometedora para producir importantes compuestos biológicamente activos. Este proceso involucra reactivos disponibles comercialmente como tetrahydropyran-4-carbonitrile y 1-bromo-2-fluoroetano .
Mecanismo De Acción
Synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the vanin-1 enzyme, which is involved in metabolism and inflammation . Additionally, this compound acts as an inhibitor of 17β-HSD1, an enzyme associated with steroid hormone regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of the vanin-1 enzyme can lead to altered metabolic flux and changes in inflammatory responses . Furthermore, its interaction with 17β-HSD1 can impact steroid hormone levels, thereby affecting gene expression and cellular functions related to hormone regulation .
Molecular Mechanism
The molecular mechanism of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as vanin-1 and 17β-HSD1, leading to their inhibition . This inhibition results in downstream effects on metabolic pathways and gene expression. Additionally, the compound’s spirocyclic structure may facilitate its interaction with other proteins and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions (2-8°C) and exhibits consistent biochemical activity over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic responses .
Dosage Effects in Animal Models
The effects of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed . These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is involved in several metabolic pathways, primarily through its interactions with enzymes such as vanin-1 and 17β-HSD1 . By inhibiting these enzymes, the compound can modulate metabolic flux and alter the levels of key metabolites. This can lead to changes in energy metabolism, lipid synthesis, and inflammatory responses, highlighting the compound’s potential in therapeutic applications.
Transport and Distribution
Within cells and tissues, 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with enzymes and receptors within the endoplasmic reticulum and mitochondria can influence cellular metabolism and signaling pathways . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXYCQCIQSKHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOCC2.C1CNCC12CCOCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine](/img/structure/B1406558.png)


![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)

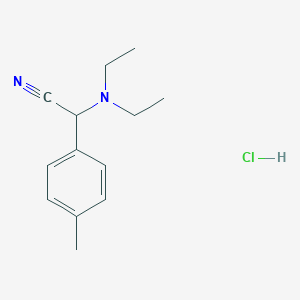
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)
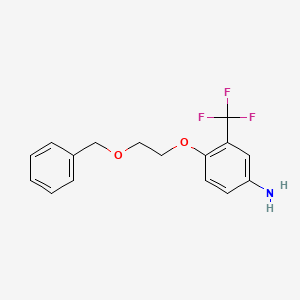
![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)
